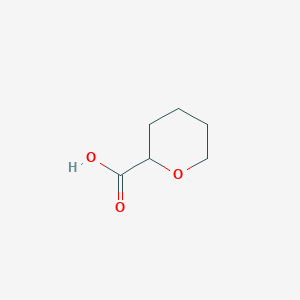
Tetrahydro-2H-pyran-2-carboxylic acid
Cat. No. B1337491
Key on ui cas rn:
51673-83-7
M. Wt: 130.14 g/mol
InChI Key: MQAYFGXOFCEZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08048899B2
Procedure details


A solution of tetrahydropyran-2-methanol (15.63 g, 135 mmol) in DCM (280 mL) are cooled to 0° C. TEMPO (0.25 g, 1.59 mmol) is added, followed by Aliquat 336 (2.8 g, 6.93 mmol) and 0.5 M aqueous KBr solution (27 mL, 13.5 mmol). Under vigorous stirring a solution of NaOCl/water (pH 8.6, 960 mL) and NaHCO3 (57.6 g) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 18 h. Sodium hydroxide (15 g) is added and the reaction mixture is washed with DCM (2×100 mL). The basic aqueous layer is carefully acidified with concentrated aqueous HCl solution (150 mL) and then extracted with ethyl acetate (8×250 mL). The combined organic extracts are dried (MgSO4), filtered and the filtrate is concentrated under reduced pressure to give a pale yellow oil, which is purified by distillation under reduced pressure (bp 144-146° C., 25 Torr) to give 6.74 g of tetrahydro-pyran-2-carboxylic acid. Yield: 35%; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.45-1.77 (4H, m), 1.79-2.19 (2H, m), 3.44-3.67 (1H, m), 3.93-4.18 (2H, m), 9.62 (1H, br. s.)



Name
NaOCl water
Quantity
960 mL
Type
reactant
Reaction Step Three





Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].[K+].[Br-].[O-]Cl.[Na+].O.C([O-])(O)=[O:16].[Na+].[OH-].[Na+]>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CC1(C)N([O])C(C)(C)CCC1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:16])=[O:8] |f:1.2,3.4.5,6.7,8.9,11.12,^1:55|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.63 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCCC1)CO
|
|
Name
|
|
|
Quantity
|
280 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
Step Three
|
Name
|
NaOCl water
|
|
Quantity
|
960 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+].O
|
|
Name
|
|
|
Quantity
|
57.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Step Six
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture is washed with DCM (2×100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (8×250 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow oil, which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is purified by distillation under reduced pressure (bp 144-146° C., 25 Torr)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.74 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
